molecular formula C16H25Br B14387667 1-(2-Bromoethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene CAS No. 90128-67-9

1-(2-Bromoethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene

Cat. No.: B14387667
CAS No.: 90128-67-9
M. Wt: 297.27 g/mol
InChI Key: KGQPFNDEYDJGEZ-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene is an organic compound that belongs to the class of alkyl-substituted benzene derivatives This compound features a benzene ring substituted with a bromoethyl group and a trimethylpentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene typically involves the following steps:

    Alkylation of Benzene: The benzene ring is first alkylated with 2,4,4-trimethylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

    Bromination: The resulting alkylbenzene is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromoethyl group.

Industrial Production Methods

Industrial production methods for such compounds may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques like distillation and recrystallization is common.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.

Common Reagents and Conditions

    Substitution: Sodium amide (NaNH₂) or potassium thiolate (KSR) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Corresponding amines or thiols.

    Oxidation: Alcohols or ketones.

    Reduction: Ethyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromoethyl)-4-isopropylbenzene
  • 1-(2-Bromoethyl)-4-tert-butylbenzene
  • 1-(2-Bromoethyl)-4-(1,1-dimethylpropyl)benzene

Uniqueness

1-(2-Bromoethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene is unique due to the presence of the bulky trimethylpentyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural feature may impart distinct physical and chemical properties, making it valuable for specific applications.

Properties

CAS No.

90128-67-9

Molecular Formula

C16H25Br

Molecular Weight

297.27 g/mol

IUPAC Name

1-(2-bromoethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene

InChI

InChI=1S/C16H25Br/c1-15(2,3)12-16(4,5)14-8-6-13(7-9-14)10-11-17/h6-9H,10-12H2,1-5H3

InChI Key

KGQPFNDEYDJGEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)CCBr

Origin of Product

United States

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